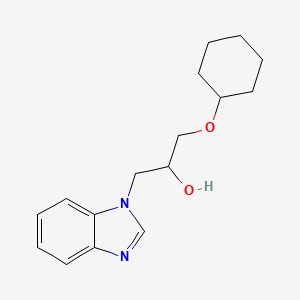![molecular formula C19H19ClO4 B5166580 2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one)](/img/structure/B5166580.png)
2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one)
Übersicht
Beschreibung
2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one) is a useful research compound. Its molecular formula is C19H19ClO4 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one) is 346.0971868 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound 2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one) has been involved in various synthesis and chemical reaction studies. For instance, its formation has been observed in reactions involving tris(2,4-pentanedionato)manganese(III) and various alkenes, resulting in compounds like 1,2-dioxanes (Nishino et al., 1991). Similarly, efficient syntheses of this compound and related derivatives have been achieved using catalysts such as ZnO, ZnO–acetyl chloride, and TEAOH in various solvents (Maghsoodlou et al., 2010) (Gao et al., 2019).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been a subject of interest. Zhang et al. (2013) synthesized a novel crystal of 2,2'-(3-nitro-4-chlorobenzyl) methylene bis derivative and characterized its structure using various techniques including X-ray single crystal diffractometer (Zhang et al., 2013). Tanaka et al. (1992) investigated the photoirradiation of a related compound, which led to the formation of optically pure enantiomers, revealing important aspects of its chiral properties (Tanaka et al., 1992).
Theoretical and Computational Studies
Studies have also been conducted to understand the electronic and structural properties of similar compounds. Silva et al. (2018) carried out a structural analysis of two tetraketones and provided insights into the reactions involved in their preparation, including electronic delocalization and conformational aspects (Silva et al., 2018).
Photodimerization and Polymerization Studies
The compound has been used in studies exploring photodimerization and polymerization. Tanaka et al. (1999) demonstrated the enantioselective [2 + 2] photodimerization of cyclohex-2-enone in a single crystal to single crystal reaction, showcasing its potential in stereochemical synthesis (Tanaka et al., 1999). Devaine-Pressing et al. (2015) used a related compound in the copolymerization of cyclohexene oxide and carbon dioxide, revealing its role in the synthesis of polycarbonates (Devaine-Pressing et al., 2015).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)-(2-hydroxy-6-oxocyclohexen-1-yl)methyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c20-12-9-7-11(8-10-12)17(18-13(21)3-1-4-14(18)22)19-15(23)5-2-6-16(19)24/h7-10,17,21,23H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEBKVVWHACBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)Cl)C3=C(CCCC3=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5166499.png)

![6-ethyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5166505.png)
![N-[2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5166506.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5166513.png)
![7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5166519.png)
![N-[3-(2,3-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5166525.png)
![N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE](/img/structure/B5166549.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5166562.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5166564.png)
![1-[(4-chlorophenyl)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5166571.png)

![2-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5166586.png)
![4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5166588.png)
